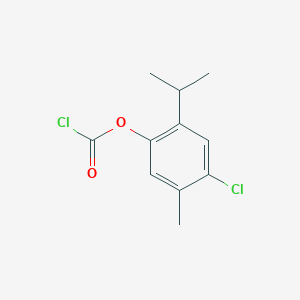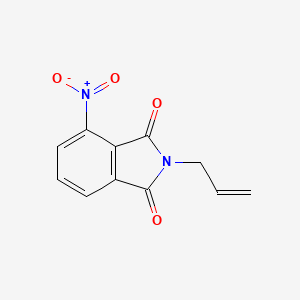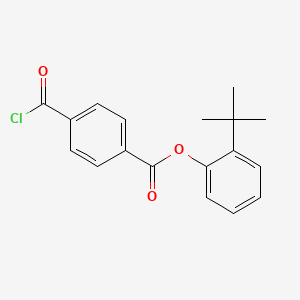
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety with a chlorocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 2-tert-butylphenol with 4-(chlorocarbonyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from the reduction of the chlorocarbonyl group.
Hydroperoxides: Formed from the oxidation of the tert-butyl group.
Applications De Recherche Scientifique
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenyl 4-(chlorocarbonyl)benzoate: Similar structure but with different substituents on the phenyl ring.
2-tert-Butylphenyl 4-(methoxycarbonyl)benzoate: Contains a methoxycarbonyl group instead of a chlorocarbonyl group.
2-tert-Butylphenyl 4-(hydroxycarbonyl)benzoate: Contains a hydroxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the tert-butyl and chlorocarbonyl groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
90358-55-7 |
|---|---|
Formule moléculaire |
C18H17ClO3 |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
(2-tert-butylphenyl) 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-18(2,3)14-6-4-5-7-15(14)22-17(21)13-10-8-12(9-11-13)16(19)20/h4-11H,1-3H3 |
Clé InChI |
XAPJFLUBVOSBNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


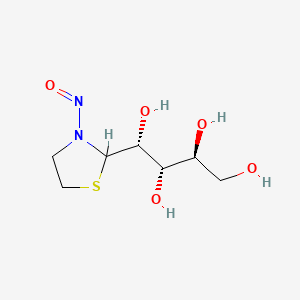
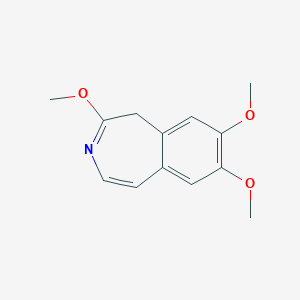
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
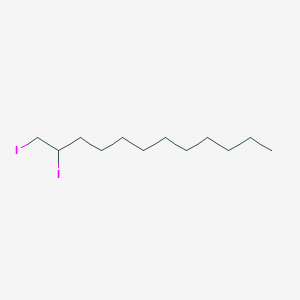
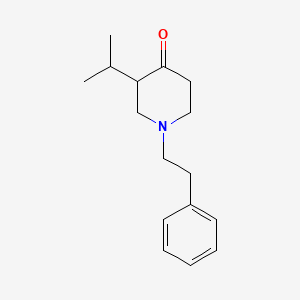

![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
